Product packaging for (2-Methyl-3-nitrophenyl)methanamine(Cat. No.:CAS No. 131780-96-6)

(2-Methyl-3-nitrophenyl)methanamine

Cat. No.: B2979827
CAS No.: 131780-96-6
M. Wt: 166.18
InChI Key: NRAKQVUYBPWPJN-UHFFFAOYSA-N
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Description

(2-Methyl-3-nitrophenyl)methanamine is a chemical compound with the CAS Registry Number 131780-96-6 and a molecular formula of C8H10N2O2 . This compound, with a molecular weight of 166.18 g/mol, features both an amine functional group and a nitro substituent on an aromatic ring, making it a valuable building block in organic synthesis and medicinal chemistry research . Compounds of this structural class are frequently employed as key intermediates in the development of more complex molecules, such as dyes and pharmaceutical candidates . The nitro group can be readily reduced to an amine, enabling the synthesis of diamines, while the benzylamine moiety can undergo further functionalization. Researchers utilize this chemical exclusively in laboratory settings to create novel compounds for various experimental purposes. This product is intended for research applications and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B2979827 (2-Methyl-3-nitrophenyl)methanamine CAS No. 131780-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-3-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAKQVUYBPWPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Aromatic Nitration Strategies

The initial and critical step in the synthesis is the regioselective nitration of a suitable aromatic precursor. This process establishes the foundational nitro-substituted benzene (B151609) ring structure.

Nitration of Substituted Toluene (B28343) Derivatives

The synthesis often commences with the nitration of toluene derivatives. For instance, 2-methylbenzonitrile (o-tolunitrile) can serve as a starting material. The nitration of this compound using a mixture of nitric acid and sulfuric acid typically yields a mixture of isomers, namely 3-nitro and 5-nitro derivatives. sci-hub.ru The directing effects of the methyl and cyano groups on the aromatic ring influence the position of the incoming nitro group.

Another approach involves the nitration of 2-methylphenylacetic acid. This reaction is carried out by treating the acid with nitric acid in the presence of acetic anhydride (B1165640) and dichloromethane (B109758) at a controlled temperature between -10 °C and 10 °C. google.com

Similarly, the synthesis can begin with the nitration of toluene itself to produce 2-methyl-3-nitrotoluene. The oxidation of 3-nitro-o-xylene with aqueous nitric acid can also yield 2-methyl-3-nitrobenzoic acid, a key intermediate. google.com

Methodologies for Introducing the Nitro Group into Precursors

Various nitrating agents and conditions have been explored to achieve the desired regioselectivity and efficiency in introducing the nitro group. A common method involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid. sci-hub.ru

Alternative and more selective nitration systems have also been developed. One such system employs a combination of nitric acid, trifluoroacetic anhydride, and a zeolite Hβ catalyst. This method has shown high regioselectivity, for example, in the nitration of 2-nitrotoluene (B74249) to 2,4-dinitrotoluene. scispace.com The use of nitrogen dioxide and molecular oxygen in the presence of a zeolite under neutral conditions also presents a viable, albeit slower, method for nitrating compounds like 2-methylbenzonitrile, offering clean product formation with minimal byproducts. sci-hub.ru

The reaction conditions for nitration can significantly impact the product distribution. For instance, the nitration of 2,3-dimethylbenzonitrile (B195845) in acetic anhydride can lead to the formation of adducts in addition to the expected nitro-substituted products. cdnsciencepub.com

Amine Functionalization Approaches

Following the successful nitration of the aromatic precursor, the subsequent steps focus on converting a suitable functional group into the primary amine of the target molecule, (2-Methyl-3-nitrophenyl)methanamine.

Reduction of Nitro Groups to Primary Amines

The reduction of the nitro group is a crucial transformation in the synthesis of aromatic amines.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reduction of a nitro group, such as in 3-nitro-2-methylbenzoic acid, to a primary amine can be achieved with high conversion rates ( >95%) using hydrogen gas over palladium or platinum catalysts.

The efficiency of catalytic hydrogenation can be influenced by various factors, including the catalyst support, solvent, temperature, and pressure. illinois.edu For instance, palladium nanoparticles stabilized on silica (B1680970) have demonstrated remarkable catalytic activity in hydrogenation reactions. acs.org To prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates during the reduction of aromatic nitro compounds, catalytic amounts of vanadium compounds can be added to the reaction mixture, leading to purer products and faster reaction times. google.com

While catalytic hydrogenation is prevalent, other reductive methods can also be utilized for the conversion of nitroarenes to primary amines. These techniques offer alternatives, particularly when specific functional group tolerance is required.

One such method involves the use of zinc dust and ammonium (B1175870) chloride. google.com Another approach is the use of iron powder in an acidic medium. Furthermore, biocatalytic methods are emerging as environmentally benign alternatives. For example, a heterogeneous biocatalyst, Hyd-1/C, has been shown to completely reduce compounds with two nitro groups to the corresponding diamines. nih.gov These alternative methods provide a broader toolkit for chemists to achieve the desired nitro-to-amine transformation.

Derivatization and Transformation Reactions

The presence of the primary amine functionality makes this compound a versatile intermediate for further chemical modifications. The amine group can undergo oxidation, act as a nucleophile in substitution reactions, and participate in condensation reactions to form imines.

The primary amine group of this compound can be oxidized to various higher oxidation states, primarily yielding nitroso (-N=O) and nitro (-NO₂) derivatives. The product obtained often depends on the oxidizing agent and the reaction conditions employed. mdpi.comlibretexts.org

The oxidation of a primary amine to a nitro compound proceeds through a nitroso intermediate. libretexts.org In many cases, the nitroso compound is highly reactive and is further oxidized to the nitro derivative under the reaction conditions. However, with careful selection of the oxidant and control of the reaction parameters, it is possible to isolate the nitroso compound. researchgate.netrsc.orgnih.gov

Nitroso Derivatives: The selective oxidation of primary aromatic amines to their corresponding nitroso compounds can be achieved using specific reagents. researchgate.netrsc.orgrsc.org For example, molybdenum-catalyzed oxidation with hydrogen peroxide has been shown to be effective for the selective N-oxidation of primary aromatic amines to nitroso derivatives with high selectivity (up to 99%). researchgate.netrsc.org Peroxybenzoic acid in chloroform (B151607) has also been used to oxidize substituted anilines to nitroso compounds. rsc.org

Nitro Derivatives: More vigorous oxidation of the primary amine functionality leads to the formation of the corresponding nitro compound. mdpi.comstackexchange.com This transformation represents a significant increase in the oxidation state of the nitrogen atom. libretexts.org A variety of oxidizing systems have been developed for this purpose.

The selective conversion of a primary amine to either a nitroso or a nitro compound is highly dependent on the chosen oxidant. mdpi.comresearchgate.net

Table 2: Oxidizing Agents for the Conversion of Primary Amines

Oxidizing Agent/System Target Product Typical Conditions Remarks
Peroxyacids (e.g., m-CPBA, Peracetic acid) Nitro 1,2-dichloroethane solvent Effective for a range of aromatic amines. researchgate.net Anhydrous forms can be hazardous. stackexchange.com
Dimethyldioxirane Nitro Acetone solvent, Room temperature Rapid and effective for both aliphatic and aromatic amines, yielding nitro compounds in high yields (80-90%). stackexchange.com
Ozone (O₃) on Silica Gel Nitro -78°C Can oxidize primary amines adsorbed on silica gel to nitro compounds in 60-70% yield. stackexchange.comgoogle.com
Hydrogen Peroxide (H₂O₂) with Metal Catalysts (Mo, W) Nitroso tert-Butyl alcohol or CH₂Cl₂ solvent Catalytic systems like [Mo(O)(O₂)₂(H₂O)(hmpa)] can selectively oxidize aromatic amines to nitroso compounds. researchgate.netnih.govrsc.org
Potassium Peroxymonosulfate (Oxone) Nitroso (dimers) Biphasic system with acetone Used to prepare nitrosoalkane dimers from primary aminoalkanes. nih.gov
tert-Butyl Hydroperoxide (TBHP) with Zr(Ot-Bu)₄ Nitro Catalytic Oxidizes primary aliphatic amines to nitro compounds in good yields (50-98%). stackexchange.com

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound confers nucleophilic character. wikipedia.org As a nucleophile, it can react with a variety of electrophilic species to form new carbon-nitrogen bonds. This reactivity is fundamental to its use as a synthetic building block.

A common example is the reaction with alkyl halides in a process known as N-alkylation. byjus.com The amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. This reaction can proceed further to form tertiary amines and even quaternary ammonium salts. byjus.com

Another significant class of reactions is acylation, where the amine reacts with acylating agents like acid chlorides or acid anhydrides. wikipedia.orgbyjus.com This reaction, often carried out in the presence of a base to neutralize the acid by-product (e.g., HCl), results in the formation of a stable amide. For example, reaction with benzoyl chloride would yield the corresponding N-benzylbenzamide derivative.

The amine can also participate in nucleophilic substitution reactions with other electrophilic substrates, such as α-haloacetanilides, to form more complex structures. rsc.orgkoreascience.kr

Primary amines, such as this compound, readily react with aldehydes and ketones in a condensation reaction to form imines (also known as Schiff bases). ijsrst.comlibretexts.orgyoutube.commasterorganicchemistry.com These compounds are characterized by a carbon-nitrogen double bond (C=N).

The reaction is typically acid-catalyzed and is reversible. libretexts.orgmasterorganicchemistry.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Following proton transfers, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product. libretexts.orgyoutube.com

this compound + Aldehyde/Ketone ⇌ Imine + H₂O *

To drive the equilibrium towards the product, water is often removed from the reaction mixture using a Dean-Stark apparatus or a drying agent. masterorganicchemistry.com The reaction conditions are generally mild, and various catalysts, including Brønsted acids like p-toluenesulfonic acid (p-TSA) or even natural acids, can be employed. ijsrst.com The formation of imines is a crucial step in many biological pathways and synthetic routes toward more complex nitrogen-containing molecules. libretexts.orgresearchgate.net

Cyclization Reactions for Heterocyclic Compound Formation

The unique arrangement of the aminomethyl and nitro groups on the aromatic ring of this compound and its precursors allows for various intramolecular cyclization reactions to form heterocyclic systems. A primary strategy involves the reductive cyclization of the nitro group. For instance, the reduction of aromatic nitro compounds using reagents like triethyl phosphite (B83602) is a known method for synthesizing nitrogen-containing heterocycles. bohrium.com This approach can convert ortho-substituted nitroaromatics, such as 2-nitrobiphenyls or 2-nitrostilbenes, into carbazoles and indoles, respectively. bohrium.com

Applying this principle, the nitro group of a precursor like 2-methyl-3-nitroaniline (B147196) can react with the adjacent methyl group under specific conditions to form an indazole ring system. sci-hub.se Similarly, the reaction of 2-nitrobenzaldehyde (B1664092) with amines can lead to Schiff bases that, upon treatment with triethyl phosphite, cyclize to form indazoles. sci-hub.se While the direct cyclization of this compound itself is less commonly documented in this specific manner, its structural motifs are prime candidates for such transformations. For example, intramolecular reactions of in situ generated nitrilium ions are a known pathway to heterocycles. beilstein-journals.org Another relevant transformation is the synthesis of 3-nitro-1,2-dihydroquinolines from the reaction of 2-aminobenzaldehyde (B1207257) derivatives with nitro-olefins, which proceeds through a Michael addition followed by cyclization and dehydration. researchgate.net

Catalytic Approaches in Synthetic Protocols

Catalysis offers efficient and selective routes for the synthesis and functionalization of molecules like this compound. Both transition metal catalysis and organocatalysis provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for C-C and C-heteroatom bond formation. chemie-brunschwig.ch Copper, being an inexpensive and abundant metal, is frequently used to catalyze various transformations, including coupling and cycloaddition reactions. frontiersin.org

A prominent application relevant to the structure of this compound is the synthesis of quinazolines. Research has demonstrated the copper-catalyzed synthesis of quinazolines from readily available (2-bromophenyl)methanamine derivatives and amides or amidines. frontiersin.orgmdpi.com In these reactions, a copper(I) catalyst facilitates a tandem Ullmann-type coupling and subsequent intramolecular cyclization. frontiersin.orgmdpi.com The process typically involves the initial coordination of the aminomethyl group and the aryl halide to the copper center, followed by coupling with an amide or amidine and subsequent cyclization and oxidation to form the quinazoline (B50416) core. frontiersin.orgnih.gov Given the structural analogy, this compound could potentially undergo similar cascade reactions where the nitro group is first reduced to an amine, followed by a transition metal-catalyzed coupling and cyclization sequence.

The following table summarizes a typical copper-catalyzed quinazoline synthesis from a related substrate.

ReactantsCatalystBaseSolventTemp (°C)Time (h)Yield (%)Ref
(2-Bromophenyl)methylamine, AmideCuIK₂CO₃i-PrOH1102437-87 frontiersin.org
(2-Bromophenyl)methanamine, AmidineCuBrK₂CO₃DMSO1002440-99 frontiersin.org

Organocatalysis and Other Catalytic Systems in Synthesis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy, particularly for asymmetric synthesis. beilstein-journals.org Chiral phosphoric acids are a notable class of organocatalysts that can activate substrates through hydrogen bonding. beilstein-journals.org The primary amine functionality in this compound makes it a suitable precursor for transformations that proceed via imine or enamine intermediates, which are central to many organocatalytic cycles. mdpi.com

For example, the amine can condense with aldehydes or ketones to form imines, which can then participate in asymmetric reactions such as Friedel-Crafts alkylations or Michael additions. beilstein-journals.orgacs.org The reaction of anilines with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can proceed through a cascade reaction to form complex heterocyclic scaffolds. mdpi.com Similarly, the synthesis of chiral pyrrolidine (B122466) derivatives can be achieved via organocatalytic [3+2] cycloadditions of azomethine ylides, which can be generated from amino esters. researchgate.net These methodologies provide a pathway to enantiomerically enriched heterocyclic compounds, a critical aspect in medicinal chemistry. acs.orgresearchgate.net

Comparative Analysis of Synthetic Routes and Methodological Efficiency

A comparative analysis between traditional oxidation using nitric acid and a catalytic approach using oxygen reveals significant improvements in efficiency and green chemistry metrics.

FactorTraditional Nitric Acid OxidationO₂/Catalytic Oxidation
Reaction Time 24–48 hours6–16 hours
Byproduct Formation Significant (e.g., NOₓ)Minimal (<5%)
Environmental Impact High (acid waste)Low (H₂O as byproduct)
Scalability LimitedHigh
Reagent Hazard High (corrosive, hazardous)Low (O₂ is a green oxidant)

This comparison clearly demonstrates that catalytic methods offer a more efficient, scalable, and environmentally benign alternative to traditional stoichiometric reagents. The adoption of such catalytic systems, including continuous flow reactors, is crucial for improving the industrial-scale production of this compound and its derivatives.

Advanced Reaction Mechanisms and Kinetics

Mechanistic Pathways of Functional Group Transformations

The transformations of the amine and nitro groups, along with substitution and condensation reactions, proceed through distinct mechanistic pathways.

The primary amine group of (2-Methyl-3-nitrophenyl)methanamine can be oxidized to yield nitroso or nitro derivatives. This transformation typically proceeds through a mechanism involving the initial formation of an imine or a related intermediate.

In a general context of amine oxidation, the process can be initiated by an electron transfer from the amine to an oxidizing agent, forming an ammoniumyl (B1238589) radical cation. thieme-connect.de Subsequent loss of a proton from the alpha-carbon generates a carbon-centered α-amino radical. A further single-electron transfer results in the formation of an iminium ion. thieme-connect.de This highly electrophilic species is then susceptible to nucleophilic attack, often by water in the reaction medium, leading to a carbinolamine intermediate. mdpi.com The final step involves the elimination of a molecule of water to furnish the oxidized product. researchgate.net The specific nature of the oxidant, such as potassium permanganate (B83412) or hydrogen peroxide, will influence the precise intermediates and transition states involved.

A proposed mechanism for the oxidation of a primary amine to a carbonyl compound involves the formation of an N-haloamine intermediate, which then undergoes elimination to form an imine, followed by hydrolysis to the final product. A possible mechanism for the formation of carbonyl compounds and nitriles is shown below. researchgate.net

Proposed Mechanism for Amine Oxidation

Generated mermaid

The reduction of the nitro group in this compound to a primary amine is a fundamental transformation. This can be achieved through various methods, including catalytic hydrogenation or the use of metals in acidic media. masterorganicchemistry.com

Catalytic hydrogenation, employing catalysts such as palladium or platinum, involves the chemisorption of the nitro compound onto the catalyst surface. Hydrogen gas is also adsorbed and dissociates into hydrogen atoms. The reaction proceeds through a stepwise reduction of the nitro group, likely involving nitroso and hydroxylamine (B1172632) intermediates, before the final amine is formed. evitachem.com

Alternatively, reduction using metals like iron, tin, or zinc in the presence of an acid like HCl is a common method. masterorganicchemistry.com Mechanistic studies on similar nitro compounds suggest the involvement of a nitroso intermediate and the generation of an on-cycle iron hydride as a key catalytic intermediate in some iron-catalyzed reductions. nih.govacs.org

The choice of reducing agent can influence the selectivity of the reaction. For instance, using a less active reductant like phenylsilane (B129415) (H3SiPh) instead of a more active one like pinacol (B44631) borane (B79455) (HBpin) can allow for the chemoselective reduction of the nitro group while preserving other reducible functionalities, such as a carbonyl group. nih.govacs.org

General Steps in Nitro Group Reduction

Formation of a nitroso intermediate. nih.govacs.org

Formation of a hydroxylamine intermediate.

Formation of the final primary amine.

This compound can participate in nucleophilic substitution reactions. While direct substitution on the aromatic ring is challenging due to the presence of the deactivating nitro group, reactions can occur at the benzylic position or involve the amine group acting as a nucleophile.

In reactions where the amine group acts as a nucleophile, it can attack an electrophilic center, leading to the formation of a new carbon-nitrogen bond. The mechanism of such reactions often involves the formation of a tetrahedral intermediate. researchgate.net The stability and breakdown of this intermediate are crucial in determining the reaction rate and outcome.

For nucleophilic aromatic substitution (SNAr) reactions, the presence of the electron-withdrawing nitro group can activate the aromatic ring towards attack by strong nucleophiles at the ortho and para positions. Although the methyl group provides some steric hindrance, reactions at available activated positions are mechanistically plausible. These reactions proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. psu.edu

The primary amine of this compound can react with aldehydes or ketones to form imines. masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and is reversible. libretexts.orgresearchgate.net

The mechanism proceeds through the following key steps: libretexts.orglibretexts.org

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen pushes out the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (often the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final imine product and regenerating the acid catalyst.

The pH of the reaction medium is critical; it must be acidic enough to protonate the carbonyl group and the hydroxyl intermediate but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. libretexts.org

Imine Formation Mechanism Steps

graph TD A[Amine + Carbonyl] -->|Nucleophilic Attack| B(Zwitterionic Intermediate); B -->|Proton Transfer| C(Carbinolamine); C -->|Protonation| D(Protonated Carbinolamine); D -->|Elimination of H2O| E(Iminium Ion); E -->|Deprotonation| F(Imine);

This compound can be a precursor in cyclization reactions to form heterocyclic compounds. For instance, reaction with suitable dielectrophiles can lead to the formation of nitrogen-containing rings.

A study on the cyclization of substituted hydantoic acids, which bear structural similarities to potential derivatives of this compound, revealed that these reactions are often general-base catalyzed. researchgate.netrsc.org The mechanism can involve the formation of a tetrahedral intermediate, and the rate-determining step can change depending on the pH and the substituents present. researchgate.netrsc.org

In acid-catalyzed cyclizations, the rate-determining step may be the expulsion of a leaving group from the tetrahedral intermediate. researchgate.netrsc.org At higher pH, the tetrahedral intermediate might be in equilibrium with the reactants, and the rate could be limited by proton transfers. researchgate.netrsc.org The presence of a nitro group can influence the electronic properties of the reacting species and thus affect the reaction rates and mechanistic pathways. organic-chemistry.org

Kinetic Studies and Rate Determination

Kinetic studies provide quantitative insights into the reaction rates and the factors that influence them. For reactions involving derivatives of this compound, kinetic data can help elucidate the mechanism.

In studies of nucleophilic substitution reactions of related compounds, pseudo-first-order rate coefficients are often determined by using an excess of one reactant. acs.org The dependence of the rate constant on the concentration of the reactants and the pH of the medium can reveal the order of the reaction and the involvement of proton transfer steps. acs.org

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of a series of related catalysts or reactants, are powerful tools for mechanistic diagnosis. researchgate.net A linear Brønsted plot suggests a consistent mechanism across the series, while a curved plot can indicate a change in the rate-determining step. researchgate.net For example, in the aminolysis of certain esters, a biphasic Brønsted plot has been interpreted as a change from the breakdown of a tetrahedral intermediate being rate-determining to its formation being rate-limiting as the basicity of the amine changes. researchgate.net

Solvent kinetic isotope effects can also provide mechanistic information. For instance, a significant solvent isotope effect (kH2O/kD2O) can indicate that a proton transfer is involved in the rate-determining step of the reaction. researchgate.netrsc.org

The table below summarizes the types of kinetic data that can be obtained and their mechanistic implications.

Kinetic Data Type Information Provided Mechanistic Implication Example
Rate Law Order of reaction with respect to each reactant.A second-order rate law (rate = k[Amine][Electrophile]) is consistent with a bimolecular nucleophilic attack as the rate-determining step.
Brønsted Plot Sensitivity of the reaction rate to the basicity/acidity of the reactants/catalysts.A biphasic plot can indicate a change in the rate-determining step of a multi-step reaction. researchgate.net
Solvent Isotope Effect Involvement of proton transfer in the rate-determining step.A significant kH2O/kD2O value suggests proton transfer in the transition state of the slowest step. researchgate.netrsc.org
Activation Parameters (ΔH‡, ΔS‡) Enthalpy and entropy of activation.A large negative entropy of activation is often indicative of an ordered transition state, such as in a bimolecular reaction.

Pseudo-First-Order Rate Coefficient Analysis

In kinetic studies of reactions involving this compound, such as its reaction with an electrophile, pseudo-first-order conditions are typically employed to simplify the rate law. dokumen.pub This is achieved by using a large excess of one reactant, causing its concentration to remain effectively constant throughout the reaction. For instance, in an aminolysis reaction where this compound acts as the nucleophile, the substrate's concentration would be much lower than that of the amine.

The observed rate of reaction is then monitored by a suitable technique, such as spectrophotometry, following the appearance of a product or disappearance of a reactant. rsc.org The pseudo-first-order rate coefficient (k_obsd) is determined from the slope of a plot of the natural logarithm of the reactant concentration versus time. dokumen.pub For many aminolysis reactions of related compounds, plots of k_obsd are obtained under excess amine. acs.org The relationship between k_obsd and the amine concentration can then be used to elucidate further details of the mechanism. acs.orgresearchgate.net In acid-catalysed hydrolysis reactions of similar N-methyl-N-nitroamides, pseudo-first-order rate constants have also been reported and analyzed. psu.edu

Brönsted-Type Plots and Reaction Order Determination

Brönsted-type plots are a powerful tool for investigating the mechanism of reactions involving this compound as a nucleophile. These plots correlate the logarithm of the rate constant (log k_N) with the pKa of a series of related amines. The slope of this plot, the Brönsted coefficient (β), provides insight into the degree of bond formation in the transition state of the rate-determining step. researchgate.net

For reactions of various substrates with secondary alicyclic amines, Brönsted-type plots have been shown to be linear or biphasic (curved). acs.orgresearchgate.net

A linear plot with a β value between 0 and 1 is often indicative of a concerted mechanism or a stepwise mechanism where the nucleophilic attack is rate-determining. acs.orgacs.org For example, the pyridinolysis of certain thionocarbonates yields a linear Brönsted plot with β = 1.0, consistent with a stepwise mechanism where the expulsion of the leaving group from the tetrahedral intermediate is the rate-determining step. acs.org

A biphasic or curved plot suggests a change in the rate-determining step as the basicity (and nucleophilicity) of the amine changes. researchgate.net For the aminolysis of methyl 4-nitrophenyl carbonate, a biphasic plot was observed with slopes changing from β = 1.0 to β = 0.3, indicating a shift in the rate-limiting step from the breakdown of the tetrahedral intermediate to its formation as the amine becomes more basic. researchgate.net

The order of the reaction with respect to the amine provides further mechanistic detail. A first-order dependence on the amine concentration suggests that a single amine molecule is involved in the rate-determining step. acs.org However, in some cases, the reaction order can be intermediate between 1 and 2, or even second-order in the amine. researchgate.netacs.org This typically indicates that a second amine molecule is involved, often acting as a general base to deprotonate the zwitterionic tetrahedral intermediate. researchgate.netacs.org

Table 1: Representative Brönsted Coefficients (β) for Aminolysis of Related Esters This table presents data from analogous reactions to illustrate typical values and their mechanistic implications.

Substrate Amine Series Brönsted β₁ Brönsted β₂ pKₐ⁰ (turnover point) Inferred Mechanism Source
Methyl 4-nitrophenyl carbonate Secondary alicyclic amines 0.3 1.0 9.3 Stepwise, change in RDS researchgate.net
4-Cyanophenyl 4-nitrophenyl thionocarbonate Secondary alicyclic amines 0.24 - - Stepwise, k₁ is RDS acs.org
3-Chlorophenyl 4-nitrophenyl thionocarbonate Secondary alicyclic amines 0.20 - - Stepwise, k₁ is RDS acs.org
Bis(4-nitrophenyl) thionocarbonate Secondary alicyclic amines 0.1 0.5 - Concerted (one step) acs.org

Identification of Rate-Determining Steps and Intermediates (e.g., Zwitterionic, Anionic Tetrahedral Intermediates)

For nucleophilic substitution reactions involving this compound, the mechanism often proceeds through one or more tetrahedral intermediates. acs.orgresearchgate.net The reaction pathway typically involves the nucleophilic attack of the amine on the electrophilic center (e.g., a carbonyl or thiocarbonyl carbon) to form a zwitterionic tetrahedral intermediate (T±). researchgate.netnih.gov

Expulsion of the leaving group: The intermediate can directly collapse to form the products.

Reversion to reactants: The amine can be expelled, returning to the starting materials (a k₋₁ step). acs.org

Deprotonation: A base, often a second molecule of the amine catalyst, can deprotonate the ammonium (B1175870) group of the T± intermediate to form an anionic tetrahedral intermediate (T⁻). acs.orgresearchgate.net This anionic species is generally more stable and collapses more readily to products.

The rate-determining step (RDS) of the reaction can be either the formation of the T± intermediate (the k₁ step) or its subsequent breakdown to products. acs.orgresearchgate.net Kinetic analyses, such as the Brönsted plots discussed previously, are crucial for identifying the RDS. A low β value (e.g., 0.1-0.3) suggests that the formation of the T± intermediate is the rate-limiting step. acs.orgresearchgate.net Conversely, a high β value (e.g., ~1.0) or kinetics that are second-order in the amine often indicate that the breakdown of the intermediate, which may be facilitated by a second amine molecule, is rate-determining. researchgate.netresearchgate.net In some reactions, the rate-determining step can change depending on the reactivity of the nucleophile and the stability of the leaving group. researchgate.netresearchgate.net

Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric properties of the substituents on the phenyl ring.

Electronic Effects: The nitro group (-NO₂) at the meta-position is a strong electron-withdrawing group. ontosight.ai This effect deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present on the ring. For the methanamine side chain, the electron-withdrawing nature of the nitro group decreases the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine. The rate constant for the formation of a tetrahedral intermediate (k₁) in aminolysis reactions is sensitive to the electronic nature of the substituents on the amine nucleophile. researchgate.net

Steric Effects: The methyl group (-CH₃) at the ortho-position to the methanamine group introduces significant steric hindrance. This steric bulk can impede the approach of the amine's nucleophilic center to a sterically demanding electrophile. In studies of related SNAr reactions, increasing steric hindrance, such as by replacing aniline (B41778) with N-methylaniline, was found to lower the reaction rate by a factor of 10⁵ due to increased hindrance in both the formation of the intermediate and the subsequent proton transfer step. researchgate.net The lack of a methyl group in a structural analog like (3-nitrophenyl)methanamine (B181328) results in lower steric hindrance and increased reactivity in certain reactions.

Interactions with Molecular Targets and Pathways in Chemical Systems

This compound and its derivatives can interact with various molecular targets, influencing biological and chemical pathways. The primary amine can act as a nucleophile, reacting with biological molecules. For example, it can react with nucleophiles like water and thiols, potentially forming nitrosamines, which can affect cellular processes.

More specifically, the structural motif of this compound serves as a building block for compounds designed to interact with specific biological targets. For instance, a closely related precursor, 3-methyl-2-nitrobenzoic acid, is used in the multi-step synthesis of (1H-indazol-7-yl)methanamine. nih.gov This indazole derivative is a key intermediate for a class of compounds that act as potent anti-influenza agents by targeting the interface between the PA and PB1 proteins of the influenza virus polymerase. nih.gov These compounds bind to a groove on the PA protein defined by hydrophobic residues, demonstrating a specific molecular interaction. nih.gov Similarly, chalcones synthesized from the related 1-(4-(methylamino)-3-nitrophenyl)ethan-1-one have been shown to be inhibitors of α-glucosidase and α-amylase, with docking studies revealing interactions with key amino acid residues in the active sites of these enzymes. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is a method of choice for calculating the properties of medium to large-sized molecules due to its balance of accuracy and computational cost. google.com DFT calculations for substituted nitrotoluene derivatives and related compounds are well-documented, providing a framework for understanding (2-Methyl-3-nitrophenyl)methanamine. nih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization. This process seeks to find the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The optimized geometry is crucial as all other electronic properties are calculated from this stable structure. google.com

Table 1: Illustrative Optimized Geometrical Parameters This table presents typical data obtained from DFT geometry optimization for a molecule like this compound. Actual values would be determined by specific calculations.

ParameterDescriptionIllustrative Value
C-N (Nitro) Bond LengthThe distance between the aromatic carbon and the nitrogen of the nitro group.~ 1.48 Å
C-C (Ring) Bond LengthThe average distance between adjacent carbon atoms in the phenyl ring.~ 1.40 Å
C-C (Methyl) Bond LengthThe distance between the aromatic carbon and the carbon of the methyl group.~ 1.51 Å
C-C (Methanamine)The distance between the aromatic carbon and the carbon of the aminomethyl group.~ 1.52 Å
C-N (Amine) Bond LengthThe distance between the carbon and nitrogen atoms of the methanamine group.~ 1.47 Å
C-C-N (Nitro) AngleThe angle formed by two aromatic carbons and the nitro group nitrogen.~ 119°
Dihedral AngleThe twist angle between the nitro group and the plane of the phenyl ring.Varies

Basis Set Selection and Level of Theory

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, collectively known as the level of theory. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often yields results in good agreement with experimental data for organic molecules. scispace.comsapub.org

Basis sets are sets of mathematical functions used to build the molecular orbitals. Common choices include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p). researchgate.netsapub.org The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic structure of molecules with heteroatoms and potential for delocalization, such as this compound. researchgate.net For example, studies on nitrotoluene derivatives have successfully used the B3LYP functional combined with the 6-31+G(d,p) basis set. nih.gov

Table 2: Common Levels of Theory for Aromatic Nitro Compounds

FunctionalBasis SetCommon Application
B3LYP6-31G(d,p)Geometry optimization and vibrational frequencies.
B3LYP6-311++G(d,p)More accurate electronic properties and energies. researchgate.net
M06-2X6-31+G(d)Good for non-covalent interactions and thermochemistry.
ωB97XD6-31+G(d,p)Includes long-range dispersion corrections. google.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and distributions of these orbitals provide insight into the molecule's ability to donate or accept electrons. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be primarily localized on the more electron-rich parts of the molecule. This would likely include the phenyl ring and the nitrogen atom of the methanamine group, as the lone pair of electrons on the nitrogen contributes significantly to this orbital. The energy of the HOMO is related to the ionization potential; a higher HOMO energy indicates a greater ease of donating an electron. nanobioletters.com

The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. For this compound, the LUMO is anticipated to be centered on the electron-withdrawing nitro group (-NO2) and the aromatic ring. sapub.orguwa.edu.au The nitro group is a strong electron acceptor, making it the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nanobioletters.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nanobioletters.com This charge transfer from a donor to an acceptor group is a key factor in chemical reactions. sapub.org

Table 3: Representative Frontier Molecular Orbital (FMO) Data This table shows the kind of data generated from an FMO analysis. The values are illustrative and based on similar substituted nitrophenyl compounds.

PropertyDescriptionIllustrative Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital.-5.0 to -6.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.-2.0 to -3.0
Energy Gap (ΔE)The energy difference between LUMO and HOMO (E_LUMO - E_HOMO).2.5 to 4.5

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. africanjournalofbiomedicalresearch.combhu.ac.in The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Typically, electron-rich regions, which are susceptible to electrophilic attack, are colored red. These areas correspond to negative electrostatic potential and are usually found around electronegative atoms like oxygen and nitrogen. For this compound, the most negative potential (red/yellow) is expected around the oxygen atoms of the nitro group and the lone pair of the amine nitrogen. bhu.ac.inajchem-a.com

Conversely, electron-deficient regions, which are prone to nucleophilic attack, are colored blue. These areas of positive electrostatic potential are generally located around hydrogen atoms, particularly those attached to the amine group and the aromatic ring. bhu.ac.in The MEP surface provides a clear, visual guide to the molecule's reactivity and intermolecular interaction sites. ajchem-a.com

Table 4: Summary of Molecular Electrostatic Potential (MEP) Regions

Region ColorPotentialAtom/Group AssociationPredicted Reactivity
RedMost NegativeOxygen atoms of the Nitro groupSite for electrophilic attack
Yellow/GreenIntermediate NegativeNitrogen atom of the Amine groupPotential for H-bonding
BlueMost PositiveHydrogen atoms of the Amine groupSite for nucleophilic attack
Light BluePositiveHydrogen atoms on the Phenyl ringWeaker site for nucleophilic attack

Spectroscopic Property Predictions from Theoretical Models

Theoretical models, primarily based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These computational approaches allow for the simulation of spectra, which can be compared with experimental results to confirm molecular structures and understand electronic transitions.

Simulated Infrared and UV-Vis Spectra

Computational methods are widely used to simulate the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of organic compounds. researchgate.net DFT calculations, often employing basis sets such as 6-311G(d,p) or 6-311++G(d,p), can predict the vibrational frequencies of a molecule in its ground state. researchgate.net These calculated frequencies correspond to specific vibrational modes, such as the stretching and bending of N-H, C-H, and N-O bonds, which are characteristic features of an IR spectrum. researchgate.net By comparing the computed IR spectrum with an experimental one, a detailed assignment of the observed absorption bands can be achieved.

Similarly, Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. researchgate.net This analysis provides information about the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The calculated absorption wavelengths (λmax) and their corresponding oscillator strengths help in understanding the electronic structure and the nature of the electronic excitations within the molecule. For nitro-substituted aromatic compounds, these spectra are crucial for analyzing the charge transfer characteristics.

Table 1: Hypothetical Simulated Spectroscopic Data for this compound This table is for illustrative purposes to show how data would be presented, as specific values for this compound are not available in the provided search results.

Parameter Predicted Value Corresponding Transition / Vibrational Mode
Simulated IR
Frequency 1 (cm⁻¹) [Value] N-H stretch
Frequency 2 (cm⁻¹) [Value] C-H (aromatic) stretch
Frequency 3 (cm⁻¹) [Value] NO₂ asymmetric stretch
Frequency 4 (cm⁻¹) [Value] NO₂ symmetric stretch
Simulated UV-Vis
λmax 1 (nm) [Value] π → π*

Thermodynamic Properties and Reaction Energetics

Computational chemistry provides a powerful toolkit for investigating the thermodynamic stability and reactivity of molecules. These studies are essential for predicting the behavior of compounds under various conditions and for understanding reaction mechanisms.

Gas Phase Thermodynamic Feature Studies

The thermodynamic properties of this compound in the gas phase can be calculated using statistical mechanics based on the vibrational frequencies and structural parameters obtained from DFT calculations. researchgate.net Key thermodynamic functions such as standard heat of formation (ΔHf°), entropy (S°), and heat capacity (Cv) can be determined at different temperatures. These values are fundamental for understanding the molecule's stability and for predicting equilibrium constants for reactions in which it might participate. Such computational studies often explore how these properties change with temperature. worldscientific.com

Enthalpy of Reaction Calculations

The enthalpy of reaction (ΔHr) for chemical processes involving this compound can be computed to predict whether a reaction will be exothermic or endothermic. This is typically done by calculating the total electronic energies of the reactants and products. mdpi.com For instance, the energy associated with the transfer of a methyl group, a common reaction in biological systems involving molecules with amine groups, can be analyzed computationally. researchgate.net These calculations are vital for understanding reaction feasibility and for designing synthetic pathways or metabolic studies.

Table 2: Hypothetical Thermodynamic Data for this compound This table is for illustrative purposes. Specific data is not available in search results.

Thermodynamic Property Calculated Value (Gas Phase)
Heat of Formation (ΔHf°) [Value] kJ/mol
Standard Entropy (S°) [Value] J/mol·K
Heat Capacity (Cv) [Value] J/mol·K

Non-Linear Optical (NLO) Properties Investigations

Molecules with significant charge separation, often found in donor-acceptor substituted π-conjugated systems, are of great interest for their non-linear optical (NLO) properties. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring of this compound suggests it may exhibit NLO behavior.

Computational studies can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These parameters quantify how the charge distribution in a molecule responds to an external electric field. A large hyperpolarizability value (β) indicates a strong NLO response, which is a prerequisite for applications in technologies like frequency conversion and optical switching. nih.gov DFT calculations are a standard method for predicting these properties and for screening candidate molecules for NLO applications. researchgate.net

Table 3: Hypothetical Non-Linear Optical Properties of this compound This table is for illustrative purposes. Specific data is not available in search results.

NLO Property Calculated Value
Dipole Moment (μ) [Value] Debye
Mean Polarizability (α) [Value] esu

Advanced Computational Analyses

Beyond the specific properties mentioned, a range of advanced computational analyses can be applied to this compound. Hirshfeld surface analysis, for example, is used to visualize and quantify intermolecular interactions within a crystal lattice, revealing the nature and prevalence of contacts like H···H and H···C. researchgate.net Other advanced methods include Natural Bond Orbital (NBO) analysis to understand intramolecular and intermolecular interactions, and Frontier Molecular Orbital (FMO) analysis, which examines the HOMO-LUMO energy gap to predict chemical reactivity and kinetic stability. bohrium.com These sophisticated computational tools provide a comprehensive picture of the molecule's electronic structure and interaction patterns.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, a detailed picture of close contacts emerges.

For a molecule containing the (2-methyl-3-nitrophenyl) group, the Hirshfeld surface is typically dominated by specific types of interactions. The analysis of a related Schiff base reveals that H···H interactions account for a significant portion of the surface, indicating the importance of van der Waals forces in the crystal packing. researchgate.net Other major contributions arise from C···H/H···C and O···H/H···O contacts, which are indicative of weaker hydrogen bonding and other close-contact interactions. researchgate.netnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. In the case of the related Schiff base, the fingerprint plot would show distinct spikes corresponding to the most prevalent interactions, allowing for a percentage contribution of each contact type to be calculated.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

Intermolecular ContactPercentage Contribution (%)
H···H43.8
C···H/H···C26.7
O···H/H···ONot specified in detail

Data derived from a study on a related Schiff base containing the (2-methyl-3-nitrophenyl) moiety. researchgate.net

The red spots on the dnorm surface highlight the shortest intermolecular contacts, which often correspond to hydrogen bonds. For the (2-methyl-3-nitrophenyl) group, potential C-H···O interactions involving the nitro group are of particular interest.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule, translating the complex wavefunction into a more intuitive Lewis-like structure of bonds and lone pairs. taylorandfrancis.comwisc.eduworldscientific.com This method allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

The analysis involves the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. taylorandfrancis.com A higher E(2) value signifies a stronger interaction.

In a molecule like this compound, significant delocalization interactions are expected. These would primarily involve the lone pair electrons on the nitrogen atom of the amine group and the oxygen atoms of the nitro group, as well as the π-electrons of the phenyl ring. These electrons can delocalize into neighboring antibonding orbitals (σ* or π*), leading to increased stability. For instance, interactions between the nitrogen lone pair (nN) and adjacent antibonding orbitals would be a key feature. wisc.edu

Table 2: Selected Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis of a Related Compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nσ(C-H)Value not specified
π(C-C)π(C-C)Value not specified
LP(1) O (nitro)σ*(N-C)Value not specified

This table represents the types of interactions expected for this compound based on general NBO principles and studies of similar molecules. Specific values would require a dedicated computational study.

Electrophilicity-Based Charge Transfer Analysis

Electrophilicity-Based Charge Transfer (ECT) is a conceptual DFT descriptor used to predict the direction and extent of charge transfer in a reaction. bohrium.comnih.gov It is particularly useful for studying the interactions between a molecule and a biological system, such as DNA bases. researchgate.netresearchgate.net The amount of charge transfer (ΔN) can be calculated to determine whether a molecule will act as an electron donor or acceptor.

The global electrophilicity index (ω) is a key parameter in this analysis, which quantifies the electrophilic nature of a compound. A higher ω value indicates a greater capacity to accept electrons. The charge transfer (ΔN) between two interacting molecules (A and B) can be calculated using their respective chemical potentials (μ) and hardnesses (η).

For this compound, the presence of the electron-withdrawing nitro group is expected to confer a significant electrophilic character to the molecule. In an interaction with electron-rich DNA bases like guanine (B1146940) or adenine, it is likely that this compound would act as the electron acceptor.

Table 3: Conceptual DFT Parameters for a Related Schiff Base and DNA Bases

MoleculeChemical Potential (μ) (eV)Hardness (η) (eV)Global Electrophilicity (ω) (eV)
Related Schiff Base-4.434.412.22
Adenine-3.105.370.89
Guanine-2.775.250.73
Cytosine-3.345.790.96
Thymine-3.675.711.18

Data derived from a study on a related Schiff base containing the (2-methyl-3-nitrophenyl) moiety. researchgate.net

The positive value of ΔN in the interaction between the related Schiff base and DNA bases indicated that the Schiff base acts as the electron acceptor. A similar behavior would be anticipated for this compound due to the electronic influence of the nitro group.

Comparative Studies with Structural Analogs and Derivatives

Analysis of Positional and Structural Isomers

Positional Isomerism:

Positional isomers of (2-Methyl-3-nitrophenyl)methanamine have the same carbon skeleton and functional groups, but the substituents (the methyl and nitro groups) are attached to different positions on the benzene (B151609) ring. For example, moving the methyl group from position 2 to position 4 results in (4-Methyl-3-nitrophenyl)methanamine. This seemingly minor shift can lead to significant differences in the electronic effects within the molecule. In (4-Methyl-3-nitrophenyl)methanamine, the nitro group at position 3, a strong electron-withdrawing group, alters the electron density of the aromatic ring in a different manner compared to the title compound. Such positional changes can also affect physical properties like melting point and solubility. For instance, the melting point of (2-Nitrophenyl)methanamine hydrochloride is approximately 268°C, while its positional isomer, (3-nitrophenyl)methanamine (B181328) hydrochloride, may exhibit different thermal stability.

Another example of positional isomerism can be seen in the isomers of methyl-2-nitrobenzene, which include 3-methyl- and 4-methyl-2-nitrobenzene. docbrown.info These isomers, while chemically similar, can have varying physical properties. docbrown.info

Structural Isomerism:

Structural isomers have the same molecular formula but different connectivity of atoms. gauthmath.com For amines, this can manifest as primary, secondary, or tertiary amines. gauthmath.com While this compound is a primary amine, a structural isomer could be a secondary amine like N-methyl-(3-nitrobenzyl)amine or a tertiary amine. These different classes of amines exhibit distinct chemical reactivities.

The table below illustrates some positional isomers of this compound and highlights key differences.

Compound NameMolecular FormulaPosition of Methyl GroupPosition of Nitro GroupKey Differences
This compoundC8H10N2O223The title compound.
(4-Methyl-3-nitrophenyl)methanamineC8H10N2O243Altered electronic effects due to different methyl group position.
(3-Methyl-2-nitrophenyl)methanamineC8H10N2O232Different steric and electronic environment around the aminomethyl group.
(2-Methyl-4-nitrophenyl)methanamineC8H10N2O224Nitro group is para to the methyl group, influencing electronic interactions.
(2-Methyl-5-nitrophenyl)methanamineC8H10N2O225Varied steric hindrance and electronic effects.
(2-Methyl-6-nitrophenyl)methanamineC8H10N2O226Significant steric hindrance due to ortho positioning of all three substituents.

Impact of Substituent Effects on Reactivity and Spectroscopic Characteristics

The reactivity and spectroscopic properties of aromatic compounds are significantly influenced by the nature and position of substituents on the ring. In this compound, the methyl (-CH3) and nitro (-NO2) groups play crucial roles.

Reactivity:

Substituents are broadly classified as activating or deactivating groups based on their effect on the rate of electrophilic aromatic substitution (EAS) reactions. numberanalytics.com

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. minia.edu.eg Alkyl groups, like the methyl group in our title compound, are weakly activating. minia.edu.eglibretexts.org They are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. stpeters.co.in

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. numberanalytics.com The nitro group is a strong deactivating group and a meta-director. numberanalytics.comstpeters.co.in

In this compound, the presence of both an activating (methyl) and a strong deactivating (nitro) group creates a complex interplay of electronic effects that govern its reactivity in reactions like nitration or halogenation. The directing effects of these groups will determine the position of any further substitution on the aromatic ring.

Spectroscopic Characteristics:

Substituents also have a profound impact on the spectroscopic properties of a molecule, such as its UV-visible absorption and Nuclear Magnetic Resonance (NMR) spectra.

NMR Spectroscopy: The chemical shifts of protons and carbons in NMR spectroscopy are highly sensitive to the electronic environment. mdpi.com Electron-withdrawing groups generally cause downfield shifts (deshielding) of nearby nuclei, while electron-donating groups cause upfield shifts (shielding). mdpi.com In a study of substituted 2,2-dimethylchroman-4-one (B181875) derivatives, it was observed that the electronic effect of a substituent is poorly transmitted to meta-carbons, resulting in only modest changes in chemical shifts. mdpi.com

The following table summarizes the expected effects of the substituents in this compound.

SubstituentTypeEffect on EAS ReactivityDirecting EffectImpact on UV-Vis SpectraImpact on NMR Spectra
-CH3Weakly ActivatingIncreases rateOrtho, ParaHypsochromic (blue) shiftUpfield shift (shielding)
-NO2Strongly DeactivatingDecreases rateMetaBathochromic (red) shiftDownfield shift (deshielding)

Derivatization Strategies and Their Synthetic Implications

Derivatization is the process of chemically modifying a compound to create a new one with different properties, often to enhance its suitability for a specific application or analysis. researchgate.net For this compound, the primary amine group (-NH2) is a key site for derivatization.

Common derivatization reactions for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a widely used method for protecting the amine group or for synthesizing new compounds with potential biological activity. acs.org

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. acs.org

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). These compounds are versatile intermediates in organic synthesis. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The synthetic implications of these derivatization strategies are vast. By modifying the amine group, chemists can alter the compound's solubility, stability, and biological activity. For instance, converting the amine to its hydrochloride salt can enhance its water solubility and stability. Derivatization can also be employed as a pre-column technique in High-Performance Liquid Chromatography (HPLC) to improve the detectability of the analyte. researchgate.net

The choice of derivatizing agent and reaction conditions allows for the tailored synthesis of a wide range of molecules from the this compound scaffold. This highlights the compound's importance as a versatile building block in the creation of more complex chemical entities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methyl-3-nitrophenyl)methanamine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nitration and methylation steps. For example, nitro groups can be introduced via electrophilic aromatic substitution, followed by reductive amination. A multi-step approach may include:

  • Step 1 : Nitration of a toluene derivative to introduce the nitro group at the 3-position.
  • Step 2 : Bromination or methylation at the 2-position, depending on the starting material.
  • Step 3 : Reduction of the nitro group to an amine using catalytic hydrogenation or sodium borohydride.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are effective for isolating high-purity product. Analytical techniques like HPLC and NMR should confirm purity .

Q. How can the crystal structure of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key steps:

  • Data Collection : Collect high-resolution data (≤ 0.8 Å) at low temperature (e.g., 100 K) to minimize thermal motion.
  • Structure Solution : Employ direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination.
  • Validation : Check for hydrogen bonding patterns and torsional angles using ORTEP-3 for graphical representation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (Ar/N₂) to prevent degradation.
  • Waste Disposal : Neutralize acidic/basic residues before transferring to hazardous waste containers. Collaborate with certified waste management services for disposal .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the solid-state packing of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) can decode hydrogen bond motifs. For example:

  • Donor-Acceptor Pairs : Identify N–H···O (nitro group) and C–H···π interactions.
  • Patterns : Use software like Mercury (CCDC) to classify chains (C(4)), rings (R₂²(8)), or discrete dimers.
  • Impact on Properties : Stronger H-bonding correlates with higher melting points and reduced solubility in polar solvents .

Q. How can contradictory data in the synthesis or bioactivity of this compound be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) across multiple batches.
  • Statistical Analysis : Apply ANOVA to compare yields or bioactivity results from independent labs.
  • Advanced Characterization : Use high-field NMR (500 MHz+) or XPS to detect trace impurities affecting reactivity .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with receptors (e.g., GPCRs).
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes.
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can the compound’s potential in anticancer research be evaluated methodically?

  • Methodological Answer :

  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., U87 MG glioma) using MTT assays. Compare IC₅₀ values with controls like cisplatin.
  • Structure-Activity Relationship (SAR) : Modify the methyl or nitro substituents and assess changes in potency.
  • Mechanistic Studies : Perform flow cytometry to check apoptosis induction (Annexin V/PI staining) and Western blotting for protein expression (e.g., caspase-3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.